molecular formula C15H21ClN2O B4992776 N-(2-chlorophenyl)-N'-cyclooctylurea

N-(2-chlorophenyl)-N'-cyclooctylurea

Cat. No.: B4992776
M. Wt: 280.79 g/mol
InChI Key: JGFUXOGRZSPFDX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-cyclooctylurea is a urea derivative characterized by a 2-chlorophenyl group attached to one nitrogen atom and a cyclooctyl group to the other. Urea derivatives are widely studied for their biological activities, including pesticidal, herbicidal, and pharmacological properties. The structural features of this compound—specifically the electron-withdrawing chlorine atom at the ortho position of the phenyl ring and the bulky cyclooctyl substituent—play critical roles in its physicochemical behavior and interactions .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-13-10-6-7-11-14(13)18-15(19)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFUXOGRZSPFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-cyclooctylurea typically involves the reaction of 2-chloroaniline with cyclooctyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of cyclooctyl isocyanate from cyclooctylamine and phosgene.

    Step 2: Reaction of 2-chloroaniline with cyclooctyl isocyanate to form N-(2-chlorophenyl)-N’-cyclooctylurea.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-N’-cyclooctylurea may involve large-scale synthesis using similar reaction pathways. The process is scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-cyclooctylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-cyclooctylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Chlorophenyl Positional Isomers :
    Compounds like N-(3-chlorophenyl)-N'-cycloheptylurea (CAS 446848-39-1) and N-(4-chlorophenyl)-N'-cyclopentyl-N'-phenylurea (pencycuron) highlight the impact of chlorine substitution. The 2-chlorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from meta (3-chloro) or para (4-chloro) isomers. For instance, ortho-substituted chlorophenyl groups exhibit stronger inductive effects, altering electron density at the urea carbonyl group compared to para-substituted analogs .

  • Cycloalkyl Substituents: Replacing the cyclooctyl group with smaller rings (e.g., cyclohexyl or cyclopentyl) reduces steric bulk.

Structural and Crystallographic Comparisons

  • Crystal Packing and Bond Lengths: Structural studies of related amides (e.g., N-(2-chlorophenyl)-acetamide) reveal that alkyl substituents like cyclooctyl may influence C=O bond lengths and lattice constants. For instance, N-(phenyl)-2-chloro-2-methylacetamide crystallizes in a monoclinic system (a=10.879 Å, β=116.08°), while benzanilide derivatives show tetragonal packing (a=8.795 Å). The cyclooctyl group’s size likely induces distinct packing modes, though specific data for the target compound are unavailable .

Solubility and Stability

  • Stability : Chlorine at the ortho position may hinder hydrolysis of the urea moiety compared to para-substituted analogs, as seen in diclofenac chloroacetyl impurity () .

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents Biological Activity Key Physicochemical Property
N-(2-chlorophenyl)-N'-cyclooctylurea 2-ClPh, cyclooctyl Unknown (potential pesticidal) High logP, steric bulk
Cumyluron (CAS N/A) 2-ClPh-CH2, cumyl Fungicide Moderate solubility
Pencycuron (CAS 66063-05-6) 4-ClPh-CH2, cyclopentyl Fungicide Low volatility
N-(3-chlorophenyl)-N'-cycloheptylurea 3-ClPh, cycloheptyl Not reported Intermediate logP

Table 2: Crystallographic Data for Related Compounds

Compound Crystal System Lattice Constants (Å) Reference
N-(phenyl)-2-chloro-2-methylacetamide Monoclinic a=10.879, b=9.561, c=10.067
N-(2-chlorophenyl)-acetamide Monoclinic a=11.137, b=4.852, c=21.520

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